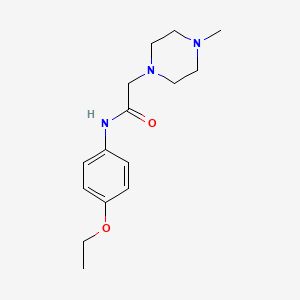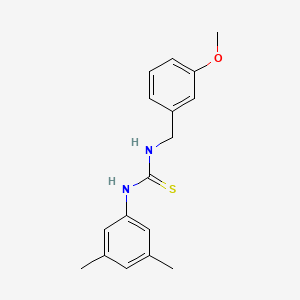
N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DM-20, and it belongs to the family of thiourea derivatives. DM-20 has shown promising results in various studies, and it has been used for different purposes, including as an inhibitor of protein kinase C.
作用機序
DM-20 works by binding to the active site of protein kinase C, which prevents the enzyme from phosphorylating its substrates. This inhibition of protein kinase C activity can lead to various downstream effects, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
DM-20 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DM-20 can inhibit the growth of cancer cells, including breast cancer cells and prostate cancer cells. DM-20 has also been shown to induce apoptosis in these cancer cells. In addition, DM-20 has been shown to inhibit the migration and invasion of cancer cells, which could have implications for the treatment of metastatic cancer.
実験室実験の利点と制限
One of the main advantages of DM-20 for lab experiments is its specificity for protein kinase C. This specificity makes DM-20 a useful tool for studying the role of protein kinase C in various cellular processes. However, one limitation of DM-20 is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
将来の方向性
There are many potential future directions for research on DM-20. One area of interest is the development of more potent and selective inhibitors of protein kinase C based on the structure of DM-20. Another area of interest is the investigation of the downstream effects of protein kinase C inhibition by DM-20, including the identification of specific substrates that are affected by DM-20. Finally, further studies are needed to determine the potential clinical applications of DM-20, including its potential as a cancer treatment.
合成法
DM-20 can be synthesized using various methods, including the reaction of 3,5-dimethylphenyl isothiocyanate with 3-methoxybenzylamine. This reaction takes place in the presence of a catalyst, such as triethylamine, and yields DM-20 as a white crystalline solid. Other methods for synthesizing DM-20 include the reaction of 3,5-dimethylphenyl isothiocyanate with 3-methoxybenzylthiourea and the reaction of 3,5-dimethylphenyl isocyanate with 3-methoxybenzylthiourea.
科学的研究の応用
DM-20 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the compound's potential as an inhibitor of protein kinase C. Protein kinase C is an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. DM-20 has been shown to inhibit the activity of protein kinase C, which could have implications for the treatment of various diseases, including cancer.
特性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-7-13(2)9-15(8-12)19-17(21)18-11-14-5-4-6-16(10-14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAFVQBVCKMBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(4-chlorophenyl)ethanimidamide](/img/structure/B5745094.png)
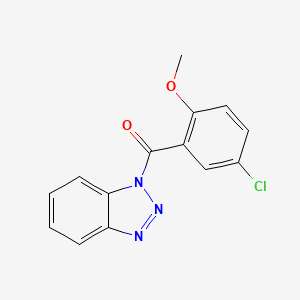
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
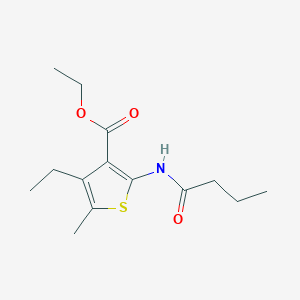
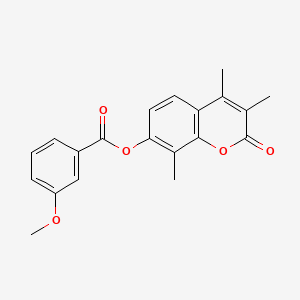
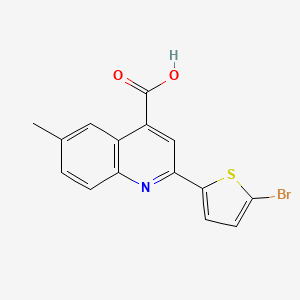
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
